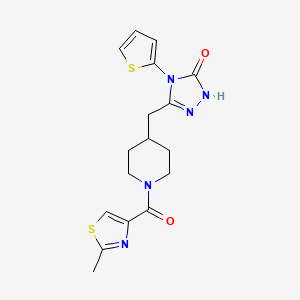

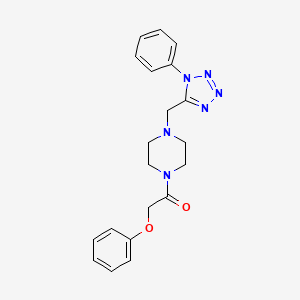

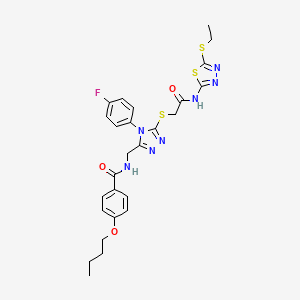

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of phosphoramidite methods, which are widely used for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides . A key stage in these methods is the construction of an internucleotide linkage . 5-Ethylthio-1H-tetrazole (ETT), which is prepared from ethyl thiocyanate and sodium azide, is a coupling agent with higher reactivity than TetH . This compound is now commercially available .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing thiadiazole derivatives, including those bearing a pyrazole moiety, which are of significant interest due to their structural uniqueness and potential for varied applications. Studies involve detailed analytical techniques such as NMR, IR spectroscopy, and X-ray diffraction to elucidate the structures of these compounds, establishing a foundation for their further application in scientific research (Saçmacı, Şahin, & Arslaner, 2017).

Agricultural Applications

Some derivatives have been tested for their fungicidal activity against agricultural pests, demonstrating significant potential in the management of diseases such as rice sheath blight. This application is particularly relevant for enhancing crop protection and yield in agriculture, offering a sustainable alternative to conventional pesticides (Chen, Li, & Han, 2000).

Material Science Applications

The incorporation of thiadiazole and pyrazole derivatives into materials science is explored through the synthesis of novel analogues. These compounds exhibit properties that may be beneficial for developing new materials with specific functionalities, including photovoltaic cells, sensors, and other electronic devices (Ningaiah, Bhadraiah, Sobha, & Shridevi, 2020).

Pharmacological Research

While direct information on drug use and side effects is excluded, it's notable that related compounds have been evaluated for their potential pharmacological applications. For instance, their activity against nitric oxide synthase, an enzyme implicated in various pathological conditions, suggests their utility in developing therapeutic agents. The synthesis and testing of these derivatives provide insights into their mechanism of action and potential benefits in treating diseases associated with nitric oxide synthase activity (Arias et al., 2018).

Eigenschaften

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S2/c1-4-7-19-9-10(12(18-19)21-8-5-2)11(20)15-13-16-17-14(23-13)22-6-3/h9H,4-8H2,1-3H3,(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHZJODUFUNLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=NN=C(S2)SCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Bromophenyl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2799659.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2799669.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)

![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]thiophene-2-carboxylate](/img/structure/B2799673.png)

![1-[[2-(6-Bromonaphthalen-2-yl)oxyacetyl]amino]-3-phenylthiourea](/img/structure/B2799676.png)